molecular formula C24H31N3O5 B12497101 Ethyl 4-(4-ethylpiperazin-1-yl)-3-{[(4-methoxyphenoxy)acetyl]amino}benzoate

Ethyl 4-(4-ethylpiperazin-1-yl)-3-{[(4-methoxyphenoxy)acetyl]amino}benzoate

Cat. No.: B12497101
M. Wt: 441.5 g/mol
InChI Key: KSPIUCJJNODKOF-UHFFFAOYSA-N
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Description

Ethyl 4-(4-ethylpiperazin-1-yl)-3-{[(4-methoxyphenoxy)acetyl]amino}benzoate is a complex organic compound with a molecular formula of C22H29N3O4. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It features a benzoate core substituted with an ethylpiperazine and a methoxyphenoxyacetyl group, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-ethylpiperazin-1-yl)-3-{[(4-methoxyphenoxy)acetyl]amino}benzoate typically involves multiple steps:

    Formation of the Benzoate Core: The benzoate core is synthesized through esterification of benzoic acid with ethanol in the presence of a strong acid catalyst.

    Introduction of the Piperazine Group: The ethylpiperazine group is introduced via nucleophilic substitution, where 1-ethylpiperazine reacts with an appropriate benzoate derivative.

    Attachment of the Methoxyphenoxyacetyl Group: The final step involves the acylation of the intermediate compound with 4-methoxyphenoxyacetyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-ethylpiperazin-1-yl)-3-{[(4-methoxyphenoxy)acetyl]amino}benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Ethyl 4-(4-ethylpiperazin-1-yl)-3-{[(4-methoxyphenoxy)acetyl]amino}benzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding due to its unique structure.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-ethylpiperazin-1-yl)-3-{[(4-methoxyphenoxy)acetyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved include inhibition of enzyme activity and alteration of receptor signaling.

Comparison with Similar Compounds

Ethyl 4-(4-ethylpiperazin-1-yl)-3-{[(4-methoxyphenoxy)acetyl]amino}benzoate can be compared with other similar compounds, such as:

    Ethyl 4-(2-(4-ethylpiperazin-1-yl)acetamido)benzoate: Shares a similar piperazine and benzoate core but differs in the acyl group attached.

    1-Ethylpiperazine: A simpler compound that serves as a building block for more complex molecules.

    4-[(4-ethylpiperazin-1-yl)methyl]aniline: Another related compound with a piperazine group, used in proteomics research.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H31N3O5

Molecular Weight

441.5 g/mol

IUPAC Name

ethyl 4-(4-ethylpiperazin-1-yl)-3-[[2-(4-methoxyphenoxy)acetyl]amino]benzoate

InChI

InChI=1S/C24H31N3O5/c1-4-26-12-14-27(15-13-26)22-11-6-18(24(29)31-5-2)16-21(22)25-23(28)17-32-20-9-7-19(30-3)8-10-20/h6-11,16H,4-5,12-15,17H2,1-3H3,(H,25,28)

InChI Key

KSPIUCJJNODKOF-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OCC)NC(=O)COC3=CC=C(C=C3)OC

Origin of Product

United States

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